SAR131675 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) tyrosine kinase. [, , , , , ] It is classified as a tyrosine kinase inhibitor (TKI) and has emerged as a valuable tool in scientific research, particularly in the fields of oncology, immunology, and vascular biology. [, , , , , , , , , ] SAR131675's high selectivity for VEGFR-3 over other kinases and receptors makes it a crucial reagent for investigating the specific roles of VEGFR-3 signaling pathways in various physiological and pathological processes. [, , ]
SAR131675 was developed as part of research efforts to target the vascular endothelial growth factor signaling pathways, specifically focusing on the inhibition of vascular endothelial growth factor receptor 3. The compound has been studied in various preclinical models, demonstrating its effectiveness in reducing tumor lymphatic vessel density and enhancing therapeutic efficacy when combined with other anticancer agents .
SAR131675 is classified as a small molecule inhibitor. It specifically targets the vascular endothelial growth factor receptor 3, which is primarily involved in lymphatic vessel formation and is implicated in various cancer types.
The synthesis of SAR131675 involves several key steps that ensure the compound's purity and efficacy. Although specific synthetic routes are not detailed in the available literature, typical approaches for such compounds include:
The molecular structure of SAR131675 includes specific functional groups that confer selectivity towards vascular endothelial growth factor receptor 3. The precise three-dimensional conformation is crucial for its binding affinity and biological activity.
While detailed structural data such as X-ray crystallography results may not be available, computational modeling studies have likely been employed to predict binding interactions with vascular endothelial growth factor receptor 3 based on its molecular design .
SAR131675 undergoes specific interactions with vascular endothelial growth factor receptor 3, leading to its inhibition. The compound's mechanism involves blocking the phosphorylation of key signaling molecules downstream of the receptor, which are essential for lymphatic endothelial cell proliferation and migration.
In vitro studies have demonstrated that SAR131675 effectively inhibits the phosphorylation of vascular endothelial growth factor receptor 3 and downstream effectors such as Akt and Erk. These reactions are critical for understanding how SAR131675 disrupts tumor-associated lymphangiogenesis .
The primary mechanism of action for SAR131675 involves the inhibition of vascular endothelial growth factor receptor 3 signaling pathways. By blocking this pathway, SAR131675 reduces lymphatic vessel formation, which is often exploited by tumors for metastasis.
Preclinical studies indicate that treatment with SAR131675 leads to a significant decrease in tumor-associated lymphatic vessels and enhances drug retention within tumors. These effects have been quantified using immunohistochemical techniques to assess lymphatic vessel density in tumor tissues .
SAR131675 is typically characterized by its solubility profile, stability under physiological conditions, and melting point, although specific values may not be publicly available.
The chemical properties include:
These properties are critical for determining the compound's behavior in biological systems and its potential efficacy as a therapeutic agent.
SAR131675 has significant potential applications in cancer therapy:
The ongoing research into SAR131675 continues to explore its full therapeutic potential, particularly in combination with other agents that target different aspects of cancer biology .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: